molecular formula C11H10N2O2 B1179323 (R)-3,3'-Bis(1-naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol CAS No. 1205537-79-6

(R)-3,3'-Bis(1-naphthyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol

Cat. No.: B1179323
CAS No.: 1205537-79-6
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Description

®-3,3’-Bis(1-naphthyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its complex structure, which includes two naphthyl groups and multiple hydrogenated rings, making it a unique and valuable molecule for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis(1-naphthyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol typically involves the use of Grignard reagents. Grignard reagents are organomagnesium compounds that are highly reactive and useful for forming carbon-carbon bonds . The preparation involves the reaction of an aryl halide with magnesium in the presence of an ether solvent, followed by the addition of the appropriate naphthyl compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions, where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically requires dry conditions to prevent the degradation of the Grignard reagent and may involve the use of ultrasound to activate the magnesium .

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis(1-naphthyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may yield dihydronaphthols.

Scientific Research Applications

®-3,3’-Bis(1-naphthyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3,3’-Bis(1-naphthyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol involves its interaction with molecular targets such as enzymes and receptors. These interactions can induce changes in the structure and function of the target molecules, leading to various biological effects. The compound may form covalent bonds, hydrogen bonds, or other molecular interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.

    1-Naphthylamine: An aromatic amine derived from naphthalene.

    1-Naphthol: An aromatic alcohol derived from naphthalene.

Uniqueness

®-3,3’-Bis(1-naphthyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol is unique due to its chiral nature and complex structure, which provides distinct properties and reactivity compared to simpler naphthalene derivatives .

This detailed article provides a comprehensive overview of ®-3,3’-Bis(1-naphthyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-hydroxy-3-naphthalen-1-yl-5,6,7,8-tetrahydronaphthalen-1-yl)-3-naphthalen-1-yl-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H34O2/c41-39-35(33-21-9-15-25-11-1-5-17-29(25)33)23-27-13-3-7-19-31(27)37(39)38-32-20-8-4-14-28(32)24-36(40(38)42)34-22-10-16-26-12-2-6-18-30(26)34/h1-2,5-6,9-12,15-18,21-24,41-42H,3-4,7-8,13-14,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQIUROEJJSLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)C3=CC=CC4=CC=CC=C43)O)C5=C6CCCCC6=CC(=C5O)C7=CC=CC8=CC=CC=C87
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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